molecular formula C5H4ClNO4S2 B1287431 5-Methyl-4-nitrothiophene-2-sulfonyl chloride CAS No. 61714-77-0

5-Methyl-4-nitrothiophene-2-sulfonyl chloride

Cat. No. B1287431
CAS RN: 61714-77-0
M. Wt: 241.7 g/mol
InChI Key: BWPJUUORYGNWKW-UHFFFAOYSA-N
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Description

The compound "5-Methyl-4-nitrothiophene-2-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss various related thiophene derivatives and their chemical properties, which can provide insights into the behavior of thiophene-based compounds like the one . Thiophene derivatives are known for their utility in the synthesis of pharmaceuticals and agrochemicals due to their versatile chemical reactivity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the functionalization of the thiophene ring. For instance, 2-Chloro-5-methylthiophene, a related compound, can be synthesized from 2-methylthiophene using sulfuryl chloride, yielding a significant 73.96% product . Similarly, the synthesis of various sulfonyl chlorides, which are key intermediates in the production of complex organic molecules, involves chlorosulfonation of compounds with activated aromatic positions . These methods could potentially be adapted for the synthesis of "5-Methyl-4-nitrothiophene-2-sulfonyl chloride."

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and the types of reactions they can undergo. For example, the conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy, which is essential for understanding the reactivity of these compounds . The structure of thiophene derivatives dictates their electronic properties and, consequently, their chemical behavior.

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. For instance, sulfides and sulfones derived from 2-nitrothiophene exhibit dichotomic behavior, leading to the formation of different heterocycles such as pyrazolines and isoxazolines . Additionally, the substitution reactions of nitrothiophenes can yield a range of products, including C-alkylates and alkenes, through processes like nucleophilic attack, elimination, and radical coupling . These reactions highlight the diverse chemical reactivity of thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of nitro groups and sulfonyl chloride functionalities can significantly alter the compound's reactivity. The presence of a sulfonyl chloride group, for instance, makes the compound a good electrophile, capable of reacting with various nucleophiles . The stability of these compounds in different conditions, such as their hydrolytic stability in aqueous solutions, is also an important aspect of their chemical properties .

Scientific Research Applications

Synthesis and Reaction Studies

One significant application of 5-Methyl-4-nitrothiophene-2-sulfonyl chloride and related compounds in scientific research lies in the study of their synthesis and reaction processes. For instance, research has shown that 5-nitro derivatives can react to form complex mixtures through processes like SRN1, SN2, elimination, electron transfer, and radical coupling reactions. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in various fields (Newcombe & Norris, 1979).

Medicinal Chemistry

Another important area of application is in medicinal chemistry, where derivatives of nitrothiophenes, including those with sulfonyl groups, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies are crucial for developing new therapeutic agents and understanding the interaction between these compounds and biological systems (Threadgill et al., 1991).

Labelled Compounds in Antitumor Research

Compounds like 5-Methyl-4-nitrothiophene-2-sulfonyl chloride are also used in the synthesis of labeled compounds, which are of interest in antitumor research. By incorporating isotopes, researchers can trace these compounds' behavior in biological systems, aiding in the development of more effective cancer treatments (Shinkwin & Threadgill, 1996).

Heterocyclic Compound Reactions

The reactions of derivatives like 5-chloro-2-thiophenesulfonyl chloride are explored to understand the formation of various heterocyclic compounds. This research is essential in the development of new materials and pharmaceuticals. These studies provide a deeper understanding of heterocyclic chemistry and its applications (Obafemi, 1982).

properties

IUPAC Name

5-methyl-4-nitrothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJUUORYGNWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615035
Record name 5-Methyl-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-nitrothiophene-2-sulfonyl chloride

CAS RN

61714-77-0
Record name 5-Methyl-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-nitrothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Pedicone, S Fernandes, A Matera, ST Meyer, S Loh… - Iscience, 2022 - cell.com
Here, we describe the use of artificial intelligence to identify novel agonists of the SH2-containing 5′ inositol phosphatase 1 (SHIP1). One of the compounds, K306, represents the most …
Number of citations: 8 www.cell.com

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